molecular formula C12H10ClN3O2S B15051311 [5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine

[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine

Cat. No.: B15051311
M. Wt: 295.75 g/mol
InChI Key: LFUWJQLLEZNJJM-UHFFFAOYSA-N
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Description

{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine is an organic compound that features a complex structure with both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine typically involves multiple steps. One common method starts with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene. This intermediate is then subjected to high-pressure amination using liquid ammonia to yield 5-chloro-2-nitroaniline . The final step involves the reaction of 5-chloro-2-nitroaniline with 2-nitrophenylsulfanyl chloride under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of {5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and sulfanyl groups also contribute to its reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10ClN3O2S

Molecular Weight

295.75 g/mol

IUPAC Name

[5-chloro-2-(2-nitrophenyl)sulfanylphenyl]hydrazine

InChI

InChI=1S/C12H10ClN3O2S/c13-8-5-6-11(9(7-8)15-14)19-12-4-2-1-3-10(12)16(17)18/h1-7,15H,14H2

InChI Key

LFUWJQLLEZNJJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C=C(C=C2)Cl)NN

Origin of Product

United States

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